molecular formula C13H16FNO B12523391 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone

Cat. No.: B12523391
M. Wt: 221.27 g/mol
InChI Key: VAWPMMZSERYTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurological disorders.

    Industry: It is utilized in the development of new materials, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole ring structure allows it to bind with high affinity to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone can be compared with other indole derivatives, such as:

  • 1-(5-Fluoro-3-phenylindolin-2-yl)ethanone
  • 1-(5-Fluoro-2,3-dimethylindolin-1-yl)ethanone
  • 1-(5-Fluoro-2-methylindolin-1-yl)ethanone

The unique combination of the fluoro and trimethyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

1-(5-fluoro-2,3,3-trimethyl-2H-indol-1-yl)ethanone

InChI

InChI=1S/C13H16FNO/c1-8-13(3,4)11-7-10(14)5-6-12(11)15(8)9(2)16/h5-8H,1-4H3

InChI Key

VAWPMMZSERYTCV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C(=O)C)C=CC(=C2)F)(C)C

Origin of Product

United States

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